molecular formula C40H37N3O4 B11989578 [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B11989578
M. Wt: 623.7 g/mol
InChI Key: AQAVBDNAEXJSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an amine group on the indole core.

    Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the indole derivative with phenylmethoxycarbonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the tritylamino group, converting it to a secondary or primary amine.

    Substitution: The compound can participate in substitution reactions, especially at the phenylmethoxycarbonylamino group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to indole-2,3-dione derivatives, while reduction of the tritylamino group can yield secondary or primary amines.

Scientific Research Applications

Chemistry

In chemistry, [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions, enzyme activity, and cellular signaling pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it could be used in the development of drugs targeting specific proteins or enzymes involved in disease pathways.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The tritylamino group can interact with hydrophobic pockets in proteins, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-Aminoethyl)-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate: Similar structure but lacks the tritylamino group.

    [3-[2-(Tritylamino)ethyl]-1H-indol-5-yl] 3-(methoxycarbonylamino)propanoate: Similar structure but lacks the phenyl group in the methoxycarbonylamino moiety.

Uniqueness

The presence of both the tritylamino and phenylmethoxycarbonylamino groups in [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate makes it unique. These groups provide distinct chemical properties, such as increased hydrophobicity and potential for specific molecular interactions, which are not present in similar compounds.

Properties

Molecular Formula

C40H37N3O4

Molecular Weight

623.7 g/mol

IUPAC Name

[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C40H37N3O4/c44-38(24-25-41-39(45)46-29-30-13-5-1-6-14-30)47-35-21-22-37-36(27-35)31(28-42-37)23-26-43-40(32-15-7-2-8-16-32,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-22,27-28,42-43H,23-26,29H2,(H,41,45)

InChI Key

AQAVBDNAEXJSHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.